N,4-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N,4-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as DPC or DPCPX, is a selective antagonist for the adenosine A1 receptor. Adenosine receptors are a group of G protein-coupled receptors that are activated by adenosine, a nucleoside that is present in all cells. Adenosine receptors play a crucial role in various physiological processes, including regulation of blood flow, neurotransmitter release, and inflammation. DPCPX has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Mécanisme D'action
DPCPX selectively antagonizes the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways. By blocking the adenosine A1 receptor, DPCPX modulates these physiological processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. In animal models, DPCPX has been shown to improve blood flow, reduce inflammation, and modulate neurotransmitter release. DPCPX has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPCPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor without affecting other receptors or physiological processes. However, one limitation of using DPCPX is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Orientations Futures
There are several future directions for research on DPCPX. One area of interest is in the development of new therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders. Another area of research is in the development of new adenosine receptor antagonists with improved pharmacokinetic properties, such as longer half-life and better bioavailability. Additionally, further research is needed to fully understand the mechanisms of action of DPCPX and its effects on other physiological processes.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of cardiovascular diseases. Adenosine receptors play a crucial role in the regulation of blood flow, and DPCPX has been shown to improve blood flow in animal models of ischemia-reperfusion injury and myocardial infarction. DPCPX has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Adenosine receptors are involved in the regulation of neurotransmitter release, and DPCPX has been shown to modulate the release of dopamine and other neurotransmitters in animal models.
Propriétés
IUPAC Name |
N,4-dimethyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-7-12(20(18,19)15-2)10-13(11)14(17)16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWRZIAJFAPOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.